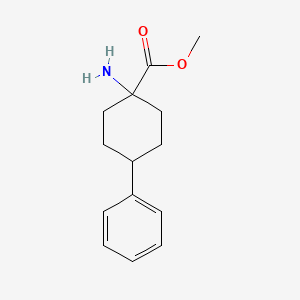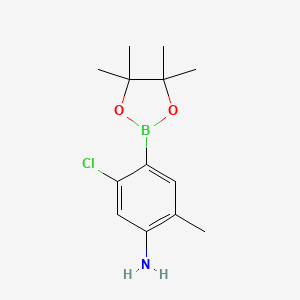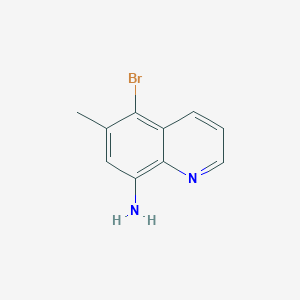![molecular formula C8H15Cl2N2OP B13477463 1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13477463.png)
1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N2OP. It is known for its unique structure, which includes a dimethylphosphoryl group attached to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride typically involves the reaction of pyridine derivatives with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various phosphorylated pyridine derivatives and amine compounds .
Applications De Recherche Scientifique
1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
- 1-[4-(Dimethylphosphoryl)pyridin-2-yl]methanamine dihydrochloride
- 1-(4-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride
Comparison: 1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H15Cl2N2OP |
|---|---|
Poids moléculaire |
257.09 g/mol |
Nom IUPAC |
(2-dimethylphosphorylpyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8-5-7(6-9)3-4-10-8;;/h3-5H,6,9H2,1-2H3;2*1H |
Clé InChI |
MJMMNNPSAXIWML-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=NC=CC(=C1)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


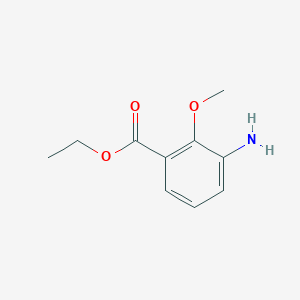

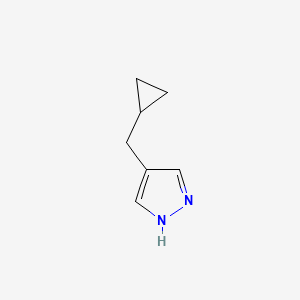
![3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13477391.png)



![3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid](/img/structure/B13477423.png)
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride](/img/structure/B13477431.png)
![6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride](/img/structure/B13477438.png)
